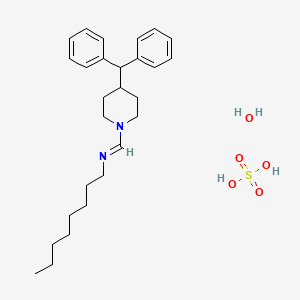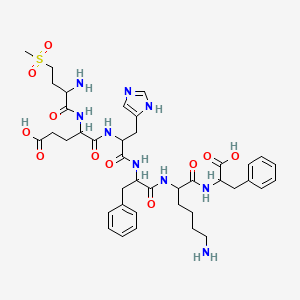
(4R,7S)Tedalinab
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,7S)Tedalinab, also known as (4R,7S)-1-(2,4-difluorophenyl)-N-(1,1-dimethylethyl)-4,5,6,7-tetrahydro-4,7-methano-1H-indazole-3-carboxamide, is a compound developed by Glenmark Pharmaceuticals. It is primarily used for the treatment of osteoarthritis and neuropathic pain. This compound acts as a potent and selective cannabinoid CB2 receptor agonist, with a high selectivity of 4700 times for CB2 over the related CB1 receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,7S)Tedalinab involves several steps, starting from commercially available starting materials. The key steps include the formation of the indazole core, introduction of the difluorophenyl group, and the final coupling with the tert-butyl group. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The final product is purified using techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(4R,7S)Tedalinab undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions, particularly on the difluorophenyl group, can lead to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can have different pharmacological properties. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
(4R,7S)Tedalinab has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry and for the synthesis of new derivatives.
Biology: Studied for its effects on cannabinoid receptors and its potential as a tool for understanding receptor-ligand interactions.
Medicine: Investigated for its analgesic and anti-inflammatory properties, particularly in the treatment of osteoarthritis and neuropathic pain.
Industry: Used in the development of new pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
(4R,7S)Tedalinab exerts its effects by acting as a selective agonist for the cannabinoid CB2 receptor. This receptor is primarily found in the immune system and peripheral tissues. By binding to the CB2 receptor, this compound modulates the release of neurotransmitters and reduces inflammation and pain. The high selectivity for CB2 over CB1 minimizes the psychoactive effects commonly associated with cannabinoid receptor activation .
Comparison with Similar Compounds
Similar Compounds
- CBS-0550
- Olorinab
- SER-601
Uniqueness
Compared to similar compounds, (4R,7S)Tedalinab stands out due to its high selectivity for the CB2 receptor and its favorable pharmacokinetic properties, including good oral bioavailability and a promising safety profile. These characteristics make it a valuable compound for therapeutic applications, particularly in the treatment of pain and inflammation .
Properties
CAS No. |
916591-02-1 |
|---|---|
Molecular Formula |
C19H21F2N3O |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
(1S,7R)-N-tert-butyl-3-(2,4-difluorophenyl)-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene-5-carboxamide |
InChI |
InChI=1S/C19H21F2N3O/c1-19(2,3)22-18(25)16-15-10-4-5-11(8-10)17(15)24(23-16)14-7-6-12(20)9-13(14)21/h6-7,9-11H,4-5,8H2,1-3H3,(H,22,25)/t10-,11+/m1/s1 |
InChI Key |
NTPZXHMTJGOMCJ-MNOVXSKESA-N |
Isomeric SMILES |
CC(C)(C)NC(=O)C1=NN(C2=C1[C@@H]3CC[C@H]2C3)C4=C(C=C(C=C4)F)F |
Canonical SMILES |
CC(C)(C)NC(=O)C1=NN(C2=C1C3CCC2C3)C4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-({[(2H-1,3-Benzodioxol-5-yl)methyl]carbamoyl}amino)-3-phenylpropanoic acid](/img/structure/B12301266.png)
![1-([1,1'-Biphenyl]-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B12301285.png)
![[1-[2-[1-(4-chloropyrazol-1-yl)cyclopropyl]-1H-imidazo[4,5-b]pyridin-5-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B12301291.png)

![4-methyl-3,4,8,9,10,11-hexahydrospiro[benzo[m][1]oxa[4,11]diazacyclotetradecine-6,4'-piperidine]-5,12(2H,7H)-dione hydrochloride](/img/structure/B12301302.png)
![6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid,4-(4-chlorophenyl)-2-formyl-3,9-dimethyl-, methyl ester, (6S)-](/img/structure/B12301308.png)
![(E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dodec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12301315.png)
![1-[4-benzyl-2-hydroxy-5-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide;hydrate](/img/structure/B12301322.png)
![(7-Formyl-12-methyl-17-oxo-4-prop-1-en-2-yl-11,16,18,19-tetraoxapentacyclo[12.2.2.16,9.01,15.010,12]nonadeca-6,8-dien-2-yl) acetate](/img/structure/B12301330.png)



![Sodium 2-[4-(1,3-dihydro-1-oxo-2H-isoindol-2-ylthio)phenyl]butyrate](/img/structure/B12301368.png)

